molecular formula C20H18F3N5O4 B2817027 Ethyl 2-[4,7-dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate CAS No. 878730-40-6

Ethyl 2-[4,7-dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2817027
CAS RN: 878730-40-6
M. Wt: 449.39
InChI Key: FSUPRNABPKSPCI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl ester group, a purine group, an imidazole group, and a trifluoromethyl group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine and imidazole groups are heterocyclic compounds that contain nitrogen . The trifluoromethyl group is a common substituent in organic chemistry, known for its high electronegativity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of multiple functional groups means that it could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ethyl ester group could make it more lipophilic, while the trifluoromethyl group could increase its stability and electronegativity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures have a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities .

Future Directions

The future research directions for this compound could be vast, given the wide range of activities associated with its functional groups. It could be explored for potential pharmaceutical applications, among other uses .

properties

IUPAC Name

ethyl 2-[4,7-dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O4/c1-4-32-14(29)10-27-17(30)15-16(25(3)19(27)31)24-18-26(15)9-11(2)28(18)13-7-5-12(6-8-13)20(21,22)23/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUPRNABPKSPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(F)(F)F)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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